molecular formula C23H21ClN2O4S B5001712 N-(3-acetylphenyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide

N-(3-acetylphenyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide

Cat. No. B5001712
M. Wt: 456.9 g/mol
InChI Key: YNQGNJJXGJGQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and thus inhibits the growth of cancer cells. It has also been shown to inhibit the activity of bacterial enzymes, leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, leading to reduced inflammation. In addition, it has been shown to inhibit the growth of bacterial cells by disrupting their metabolic processes.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide has several advantages for lab experiments. It has a high purity and yield, making it easy to use in experiments. It also has a wide range of potential applications, making it useful for various research fields. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions, which may affect its use in certain experiments.

Future Directions

There are several future directions for the research on N-(3-acetylphenyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide. One potential direction is to study its potential applications in the treatment of other diseases, such as viral infections. Another direction is to optimize its synthesis method to obtain higher yields and purity. Additionally, the mechanism of action of this compound can be further studied to better understand its biological effects.

Synthesis Methods

The synthesis method of N-(3-acetylphenyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,4-dimethylaniline in the presence of sulfuric acid. The resulting product is then reacted with acetic anhydride to obtain the final product. The synthesis method has been optimized to obtain a high yield of the product with purity.

Scientific Research Applications

N-(3-acetylphenyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer activity, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial activity, where it has shown significant activity against various bacterial strains. In addition, it has been studied for its anti-inflammatory activity, where it has shown potential in reducing inflammation.

properties

IUPAC Name

N-(3-acetylphenyl)-4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-14-7-10-21(15(2)11-14)26-31(29,30)22-13-18(8-9-20(22)24)23(28)25-19-6-4-5-17(12-19)16(3)27/h4-13,26H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQGNJJXGJGQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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